Turmeronol A

Anti-inflammatory Cytokine inhibition Macrophage biology

Turmeronol A is a phenolic sesquiterpene ketone isolated from Curcuma longa rhizome. It belongs to the non-curcuminoid fraction of turmeric, structurally distinct from the diarylheptanoid curcuminoids.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 131651-37-1
Cat. No. B136730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurmeronol A
CAS131651-37-1
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O
InChIInChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3/t12-/m0/s1
InChIKeyOSIFVLKZUWRNBN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Turmeronol A (CAS 131651-37-1): A Differentiated Sesquiterpenoid NF-κB Inhibitor for Inflammation Research & Procurement


Turmeronol A is a phenolic sesquiterpene ketone isolated from Curcuma longa rhizome [1]. It belongs to the non-curcuminoid fraction of turmeric, structurally distinct from the diarylheptanoid curcuminoids [2]. Turmeronol A has been characterized as an inhibitor of soybean lipoxygenase (IC50 16 μM) and a preventer of linoleic acid autoxidation (~200 ppm) , and its anti-inflammatory activity is mediated through suppression of NF-κB nuclear translocation in LPS-stimulated macrophages [3].

Why Turmeronol A Cannot Be Substituted by Turmeronol B or Curcumin: Structural & Mechanistic Specificity


Turmeronol A is not functionally interchangeable with its closest congener Turmeronol B or the co-occurring curcumin due to mechanistic divergence. Turmeronol A and B share a sesquiterpenoid core but differ in the position of the phenolic hydroxyl group (3-hydroxy-4-methylphenyl vs. 2-hydroxy-4-methylphenyl), which alters their biological profile [1]. This structural difference translates into distinct cytokine inhibition spectra: Turmeronol A significantly suppresses TNF-α production in LPS-stimulated RAW264.7 macrophages, whereas Turmeronol B fails to do so at equivalent concentrations [2]. Furthermore, while curcumin inhibits NF-κB through a thiol-reactive electrophile-dependent mechanism, turmeronols inhibit NF-κB nuclear translocation with a time course similar to pyrrolidine dithiocarbamate, suggesting a distinct, oxidation-independent pathway [3]. These findings preclude simple one-to-one substitution in experimental or formulation contexts.

Turmeronol A (131651-37-1) Product-Specific Quantitative Differentiation Evidence


Turmeronol A vs. Turmeronol B: Divergent TNF-α Suppression in LPS-Stimulated RAW264.7 Macrophages

In LPS-stimulated RAW264.7 cells treated at 1.1 μM, Turmeronol A significantly inhibited TNF-α protein production, whereas Turmeronol B did NOT produce significant TNF-α suppression under identical conditions [1]. Both compounds significantly inhibited IL-1β, IL-6, and NO production. This demonstrates that the differential hydroxyl substitution pattern between the two congeners directly translates into functional selectivity against TNF-α, making Turmeronol A the preferred choice when TNF-α pathway targeting is required.

Anti-inflammatory Cytokine inhibition Macrophage biology

Turmeronol A vs. Curcumin: Differential NF-κB Inhibition Kinetics and Mechanism

Turmeronol A inhibited NF-κB nuclear translocation with a time course similar to the direct NF-κB inhibitor pyrrolidine dithiocarbamate, but distinct from curcumin (another known NF-κB inhibitor) [1]. Separately, curcumin inhibits NF-κB (IC50 18.2 ± 3.9 μM) through oxidation to electrophilic quinone methides that adduct IKKβ cysteine residues, whereas turmeronol A appears to act through a non-electrophilic mechanism involving IKK/NF-κB pathway suppression without requiring oxidative activation [2]. This mechanistic distinction means Turmeronol A may maintain activity in reducing environments where curcumin's electrophile-dependent mechanism is compromised.

NF-κB signaling Anti-inflammatory mechanism Drug discovery

Turmeronol A vs. Turmeronol B: Differential Soybean Lipoxygenase Inhibitory Potency

Turmeronol A inhibited soybean lipoxygenase with an IC50 of 16 μM, whereas Turmeronol B displayed greater potency with an IC50 of 9 μM [1]. This ~1.8-fold difference in potency, driven by the same regioisomeric hydroxyl shift, allows researchers to select Turmeronol A when moderate lipoxygenase inhibition is desired alongside TNF-α suppression, or Turmeronol B when stronger lipoxygenase inhibition is prioritized and TNF-α activity is not required.

Enzyme inhibition Lipoxygenase Anti-inflammatory

Turmeronol A Antioxidant Activity: Prevention of Linoleic Acid Autoxidation in Head-to-Head Context with Turmeronol B

Both Turmeronol A and Turmeronol B prevented the autoxidation of linoleic acid at a concentration of approximately 200 ppm . While this assay does not differentiate the two compounds' antioxidant potency, it establishes that Turmeronol A possesses lipid antioxidant activity comparable to its congener, supporting its use as a reference standard in antioxidant screening alongside its differentiated enzyme and cytokine inhibitory profiles.

Antioxidant Lipid peroxidation Natural product stability

Turmeronol A Clinical Translation Potential: Human CRP and Glycemic Marker Evidence with Defined Dosing

A 12-week randomized, double-blind, placebo-controlled trial (n=110) evaluated a Curcuma longa extract (CLE) containing defined amounts of Turmeronol A (100 μg/capsule), Turmeronol B (100 μg), and bisacurone (400 μg). The CLE group showed significantly lower serum high-sensitivity C-reactive protein (hs-CRP) and hemoglobin A1c (HbA1c) levels versus placebo, along with improved postprandial hyperglycemia and insulin sensitivity indices [1]. A separate patent specifies Turmeronol A dosing at ≥80 μg per intake for anti-inflammatory or CRP-lowering compositions [2]. This provides procurement-relevant dosing benchmarks that are unique to Turmeronol A-containing formulations among turmeric-derived compounds.

Clinical trial CRP reduction Chronic inflammation

Turmeronol A (CAS 131651-37-1): High-Value Research & Industrial Application Scenarios Based on Evidence


In Vitro TNF-α-Dependent Inflammation Models Where Turmeronol B Fails

Turmeronol A is the appropriate choice for LPS-stimulated macrophage assays (RAW264.7, BV-2) where TNF-α suppression is a required endpoint. At 1.1 μM, Turmeronol A significantly inhibits TNF-α protein production, whereas the equimolar Turmeronol B does not [1]. This application scenario is directly supported by head-to-head data and is critical for researchers investigating chronic inflammatory diseases where TNF-α is a central pathogenic mediator.

NF-κB Pathway Studies Requiring Oxidation-Independent Mechanism

Turmeronol A inhibits NF-κB nuclear translocation through a non-electrophilic, IKK/NF-κB pathway suppression mechanism, distinct from curcumin's oxidation-dependent electrophilic adduction to IKKβ [1][2]. Researchers designing experiments in reducing cellular environments, or seeking to dissect NF-κB inhibitory mechanisms without confounding oxidative activation variables, should select Turmeronol A over curcumin as their NF-κB probe compound.

Nutraceutical & Functional Food Formulation with Clinically Validated Anti-Inflammatory Dosing

Industrial formulators developing anti-inflammatory nutraceuticals can reference the clinically validated Turmeronol A dosing of 100 μg per daily intake (as part of a defined CLE composition), which produced significant reductions in hs-CRP and HbA1c in a 12-week randomized controlled trial [1]. Patent specifications further define ≥80 μg Turmeronol A per intake for CRP-lowering compositions [3]. This provides a defensible, evidence-based dosing range for product development.

Lipoxygenase Inhibitor Screening & Antioxidant Reference Standard

Turmeronol A serves as a characterized lipoxygenase inhibitor (IC50 16 μM) [1] and lipid antioxidant (~200 ppm efficacy in linoleic acid autoxidation assays) [2], making it suitable as a natural product reference standard in enzyme inhibition and lipid peroxidation screening panels. Its well-defined potency and mechanism allow for benchmarking of novel synthetic or natural lipoxygenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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